Chemical and physical properties of L-ribonic acid.
Chemical and physical properties of L-ribonic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ribonic acid is a pentonic acid, a sugar acid derived from the oxidation of the aldopentose L-ribose. As a chiral molecule, it and its enantiomer, D-ribonic acid, play roles in various biological systems. This technical guide provides a detailed overview of the known chemical and physical properties of L-ribonic acid, outlines general experimental protocols for its synthesis and analysis, and explores its metabolic context. The information is presented to support further research and development activities involving this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of L-ribonic acid are summarized below. It is important to note that while some data is derived from experimental observations, other values are based on computational predictions and should be considered as such.
General Properties
L-ribonic acid is the L-enantiomer of ribonic acid. The "L" designation refers to its stereochemical relationship to L-glyceraldehyde. The "(+)" notation, often used in its naming as L-(+)-ribonic acid, indicates that it is dextrorotary, meaning it rotates plane-polarized light in a clockwise direction.[1][2]
| Property | Value | Source |
| IUPAC Name | (2S,3S,4S)-2,3,4,5-Tetrahydroxypentanoic acid | [3] |
| Molecular Formula | C₅H₁₀O₆ | [4] |
| CAS Number | 710941-59-6 | [4] |
| ChEBI ID | CHEBI:87765 | [3] |
Physicochemical Data
The following table presents key physicochemical data for L-ribonic acid. Where specific experimental data for the L-isomer is unavailable, predicted values or data for the closely related D-isomer are provided for reference.
| Property | Value | Notes | Source |
| Molecular Weight | 166.13 g/mol | [4] | |
| Melting Point | Not available | Data for D-ribonic acid is also not readily available. | |
| Boiling Point | 584.0 ± 50.0 °C | Predicted | |
| Solubility | Soluble in water | Aldonic acids are generally water-soluble solids. | [5] |
| pKa | ~3.38 - 3.8 | Predicted for ribonic acid. | |
| Optical Rotation | Dextrorotary (+) | Specific rotation value not found in the literature. | [1][2] |
Experimental Protocols
Detailed, validated experimental protocols specifically for L-ribonic acid are not widely available in the public domain. However, based on established methods for the synthesis, purification, and analysis of aldonic acids, a general workflow can be proposed.
Synthesis of L-Ribonic Acid
A common method for the synthesis of aldonic acids is the oxidation of the corresponding aldose.[5] For L-ribonic acid, this would involve the oxidation of L-ribose.
Reaction: Oxidation of L-ribose to L-ribonic acid.
Reagents and Solvents:
-
L-ribose
-
Oxidizing agent (e.g., bromine water, nitric acid, or enzymatic catalysts)[5]
-
Buffering agents (e.g., barium or calcium benzoate (B1203000) to maintain low acidity)[6]
-
Solvents for reaction and purification (e.g., water, ethanol)
General Procedure:
-
Dissolution: Dissolve L-ribose in water.
-
Buffering: Add a suitable buffering salt to the solution to control the pH during oxidation.[6]
-
Oxidation: Slowly add the oxidizing agent to the cooled reaction mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any remaining oxidizing agent.
-
Isolation: The product, often as a salt (e.g., calcium gluconate in the case of glucose oxidation), can be precipitated and collected by filtration.[6]
-
Acidification: The free acid can be obtained by treating the salt with a strong acid, followed by removal of the resulting inorganic salt.
Purification
Purification of the synthesized L-ribonic acid is crucial to remove unreacted starting materials, byproducts, and salts.
Methods:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) is a common method for purifying sugar acids.[7] Seeding with a small crystal of the pure compound may be necessary to induce crystallization.[8]
-
Chromatography: Ion-exchange chromatography can be effective for separating the acidic product from neutral sugars and other impurities.[9]
Analysis
The identity and purity of the synthesized L-ribonic acid can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis of organic acids.[10][11][12][13]
-
Column: A reverse-phase C18 column or a specialized organic acid analysis column can be used.
-
Mobile Phase: An acidic aqueous buffer (e.g., dilute phosphoric or sulfuric acid) is typically employed.[12][13]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or refractive index (RI) detection can be used.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrates and their derivatives.[14][15][16][17][18] The spectra would confirm the presence of the carboxylic acid group and the stereochemistry of the chiral centers.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of L-ribonic acid and to aid in its structural characterization through fragmentation analysis.[19][20][21] Derivatization, such as trimethylsilylation, is often employed to increase the volatility of sugar acids for gas chromatography-mass spectrometry (GC-MS) analysis.[9][19]
Visualizations
General Experimental Workflow for L-Ribonic Acid
The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of L-ribonic acid based on standard organic chemistry techniques for aldonic acids.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. L-Ribonic acid | C5H10O6 | CID 6971040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Aldonic acid - Wikipedia [en.wikipedia.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Purification of Sugar - The Canadian Sugar Institute [sugar.ca]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 13. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 14. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 15. cigs.unimo.it [cigs.unimo.it]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. 1H-and 13C-n.m.r. spectroscopy of 2-oxo-3-deoxy-D-glycero-D- galactononulosonic acid-containing oligosaccharide-alditols bearing Lewis X, Lewis Y and A-Lewis Y determinants isolated from the jelly coat of Pleurodeles waltl eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 20. researchgate.net [researchgate.net]
- 21. Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892 - PMC [pmc.ncbi.nlm.nih.gov]
